molecular formula C15H10O6 B600352 7,8,3',4'-Tetrahydroxyisoflavone CAS No. 176786-87-1

7,8,3',4'-Tetrahydroxyisoflavone

Cat. No. B600352
M. Wt: 286.24
InChI Key:
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Description

7,8,3’,4’-Tetrahydroxyisoflavone , also known as 8,3’-Dihydroxydaidzein , is an isoflavone compound. Its molecular formula is C15H10O6 . This compound exhibits interesting biological properties and has drawn attention in scientific research.



Synthesis Analysis

The synthesis of 7,8,3’,4’-Tetrahydroxyisoflavone can vary based on the specific research context. However, it is often obtained through chemical or enzymatic transformations from precursor molecules. Researchers have explored various synthetic routes to access this compound, including bioconversion processes 12.



Molecular Structure Analysis

The molecular structure of 7,8,3’,4’-Tetrahydroxyisoflavone consists of a chromen-4-one core with hydroxyl groups at positions 3, 7, 8, and 4’ on the phenyl ring. The arrangement of these hydroxyl groups significantly influences its biological activity.



Chemical Reactions Analysis

7,8,3’,4’-Tetrahydroxyisoflavone can participate in several chemical reactions, including oxidation, glycosylation, and conjugation. These reactions impact its stability, solubility, and bioavailability. Researchers have investigated its reactivity with various functional groups.



Physical And Chemical Properties Analysis


  • Molecular Weight : Approximately 286.24 g/mol

  • Solubility : Soluble in polar solvents (e.g., methanol, ethanol)

  • Melting Point : Varies based on crystalline form

  • UV-Vis Absorption : Exhibits characteristic absorption bands in the UV range


Scientific Research Applications

  • Interaction with Human Serum Albumin : Ji Ma, Li-yun Wang, and M. Xie (2012) studied the binding mechanism of 3,4′,7,8-tetrahydroxyflavone (a variant of 7,8,3',4'-Tetrahydroxyisoflavone) to human serum albumin, shedding light on its pharmacological properties, particularly its anti-inflammatory, anti-nociceptive, and anti-platelet effects (Ma, Wang, & Xie, 2012).

  • Inhibition of Angiogenesis : S. Kiriakidis et al. (2005) found that isoflavones isolated from fermented soybean, including variants of 7,8,3',4'-Tetrahydroxyisoflavone, inhibited angiogenesis, suggesting potential applications in treating cancer and inflammatory diseases (Kiriakidis et al., 2005).

  • Cancer Research : Studies by M. Murata et al. (2004) and H. Tuli et al. (2019) have explored the roles of isoflavones, including 7,8,3',4'-Tetrahydroxyisoflavone, in cancer, examining their effects on cell proliferation and DNA damage, and their broader implications in cancer prevention and treatment (Murata et al., 2004), (Tuli et al., 2019).

  • Neuroprotective Effects : Research by Xia Liu et al. (2010) and Shaojie Yang & Guoqi Zhu (2021) indicate that derivatives of 7,8-Dihydroxyflavone, which is structurally similar to 7,8,3',4'-Tetrahydroxyisoflavone, exhibit neuroprotective and antidepressant effects, suggesting their potential application in treating neuropsychiatric disorders (Liu et al., 2010), (Yang & Zhu, 2021).

  • Radioprotective Properties : A study by Cong Liu et al. (2017) on a variant of 7,8,3',4'-Tetrahydroxyisoflavone showed that it could improve the survival of irradiated mice, indicating potential as a radioprotector (Liu et al., 2017).

  • Anticancer Effects : Afrouzossadat Hosseini Abari and Maziyar Tayebi (2019) discussed the transformation of genistein to orobol (5,7,3′,4′-tetrahydroxyisoflavone), a related compound, and its significant anticancer effects against breast cancer cells (Abari & Tayebi, 2019).

  • Isoflavone Biotransformation : C. Roh (2013) investigated the enzymatic transformation of isoflavonoids, including 7,8,3',4'-Tetrahydroxyisoflavone, highlighting the importance of these processes in producing active antioxidants with health benefits in humans (Roh, 2013).

Safety And Hazards

While 7,8,3’,4’-Tetrahydroxyisoflavone is generally considered safe, it is essential to follow safety precautions during handling and experimentation. Consult relevant safety data sheets and guidelines. As with any chemical, avoid inhalation, ingestion, and skin contact.


Future Directions

Future research should focus on:



  • Elucidating its specific biological targets and pathways.

  • Investigating its potential therapeutic applications, such as anti-inflammatory or antioxidant effects.

  • Exploring its interactions with other compounds or drugs.


properties

IUPAC Name

3-(3,4-dihydroxyphenyl)-7,8-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c16-10-3-1-7(5-12(10)18)9-6-21-15-8(13(9)19)2-4-11(17)14(15)20/h1-6,16-18,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOBWBRUROXCOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501341606
Record name 7,8,3',4'-Tetrahydroxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501341606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8,3',4'-Tetrahydroxyisoflavone

CAS RN

176786-87-1
Record name 7,8,3',4'-Tetrahydroxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501341606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
24
Citations
SE Kulling, DM Honig, M Metzler - Journal of Agricultural and …, 2001 - ACS Publications
The soy isoflavones daidzein and genistein are found in high concentrations in human plasma and urine after soy consumption. However, in vitro and in vivo data regarding the …
Number of citations: 276 pubs.acs.org
K Klus, W Barz - Archives of microbiology, 1995 - Springer
Five tempe-derived bacterial strains identified asMicrococcus orArthrobacter species were shown to transform the soybean isoflavones daidzein and glycitein to polyhydroxylated …
Number of citations: 64 idp.springer.com
SE Kulling, DM Honig, TJ Simat… - Journal of agricultural …, 2000 - ACS Publications
The oxidative metabolism of the major soy isoflavones daidzein and genistein was investigated using liver microsomes from Aroclor-treated male Wistar rats. Both daidzein and …
Number of citations: 161 pubs.acs.org
LG Troalen, AS Phillips, DA Peggie, PE Barran… - Analytical …, 2014 - pubs.rsc.org
Polyphenolic components from Genista species have been well characterised because of their potential as antioxidants and as therapeutic leads; however, the identification of dyer's …
Number of citations: 60 pubs.rsc.org
S Das, JPN Rosazza - Journal of Natural Products, 2006 - ACS Publications
Flavonoids are among the most ubiquitous phenolic compounds found in nature. These compounds have diverse physiological and pharmacological activities such as estrogenic, …
Number of citations: 176 pubs.acs.org
YS Chiou, JC Wu, Q Huang, F Shahidi, YJ Wang… - Journal of Functional …, 2014 - Elsevier
Epidemiological evidences throughout the years have indicated that consumption of phytochemicals may play important functions in the regulation of pathological and normal biological …
Number of citations: 122 www.sciencedirect.com
LL Gadaga, VR Zvidzayi… - Journal of Biologically …, 2019 - Taylor & Francis
Alzheimer’s disease (AD) is a neurodegenerative disease that commonly occurs in the elderly and affects memory, thinking and behaviour. Myrothamnus flabellifolius has been found to …
Number of citations: 6 www.tandfonline.com
MP Mane, RS Patil, AB Magdum, SS Kakade… - South African Journal of …, 2022 - Elsevier
P. arvensis has traditionally been used in folk herbal therapy to treat a variety of ailments. This study looked at the phytochemical, antioxidant, and anti-inflammatory effects of P. …
Number of citations: 2 www.sciencedirect.com
AD Ahnan‐Winarno, L Cordeiro… - … Reviews in Food …, 2021 - Wiley Online Library
Tempeh is a fermented food made of mainly soybeans and is a nutritious, affordable, and sustainable functional source of protein. Globally, tempeh is a widely accepted fermented …
Number of citations: 118 ift.onlinelibrary.wiley.com
A Khursheed, S Ahmad, KR Khan, MI Tousif, HY Aati… - Molecules, 2022 - mdpi.com
Roots of Rondeletia odorata are a rich source of phytochemicals with high antioxidant potential and thus may possess health benefits. This study used the LC-MS technique to identify …
Number of citations: 9 www.mdpi.com

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